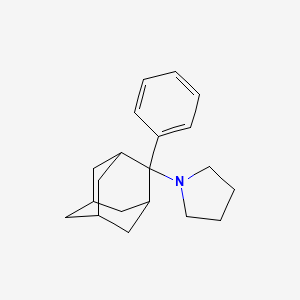
1-(2-Phenyl-2-adamantyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenyl-2-adamantyl)pyrrolidine is a compound that combines the structural features of adamantane, phenyl, and pyrrolidine Adamantane is a polycyclic hydrocarbon known for its diamond-like structure, while pyrrolidine is a five-membered nitrogen-containing ring The phenyl group adds aromaticity to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-2-adamantyl)pyrrolidine typically involves the following steps:
Formation of Adamantyl Intermediate: The adamantyl moiety can be synthesized through the catalytic hydrogenation of adamantane derivatives or by radical functionalization methods.
Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where adamantane is reacted with benzene in the presence of a Lewis acid catalyst.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors, such as amino acids or nitriles.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenyl-2-adamantyl)pyrrolidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2-Phenyl-2-adamantyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes . The pyrrolidine ring can contribute to binding affinity and specificity through interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Shares the adamantyl moiety but lacks the phenyl and pyrrolidine groups.
2-Phenylpyrrolidine: Contains the phenyl and pyrrolidine groups but lacks the adamantyl moiety.
1-(2-Adamantyl)pyrrolidine: Similar structure but without the phenyl group.
Uniqueness
1-(2-Phenyl-2-adamantyl)pyrrolidine is unique due to the combination of the adamantyl, phenyl, and pyrrolidine moieties. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity .
Propriétés
Numéro CAS |
150747-25-4 |
|---|---|
Formule moléculaire |
C20H27N |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(2-phenyl-2-adamantyl)pyrrolidine |
InChI |
InChI=1S/C20H27N/c1-2-6-17(7-3-1)20(21-8-4-5-9-21)18-11-15-10-16(13-18)14-19(20)12-15/h1-3,6-7,15-16,18-19H,4-5,8-14H2 |
Clé InChI |
FUXOBNXJWMEGFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


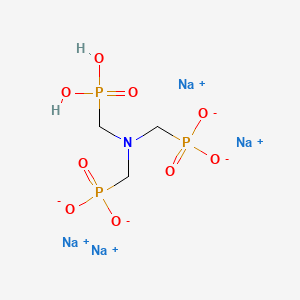
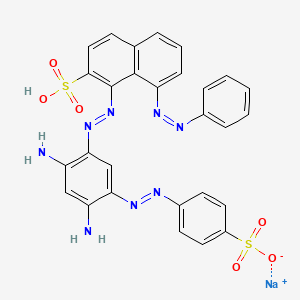
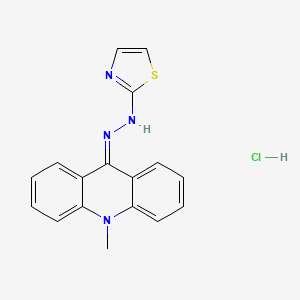
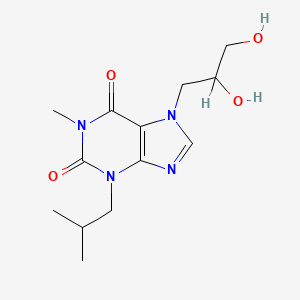

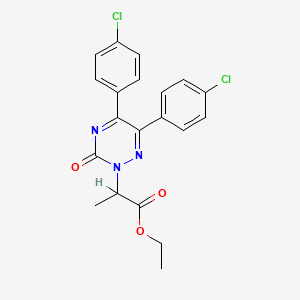
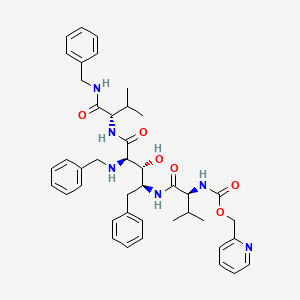

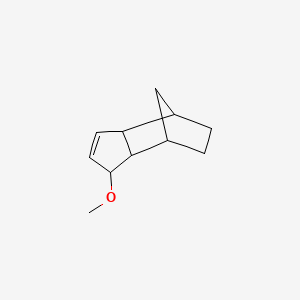
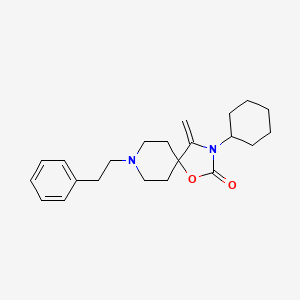
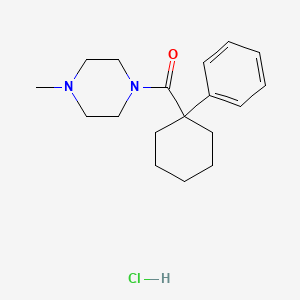
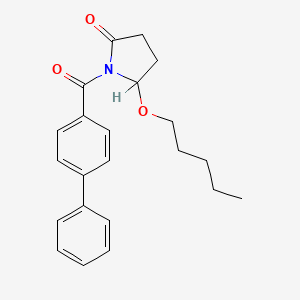
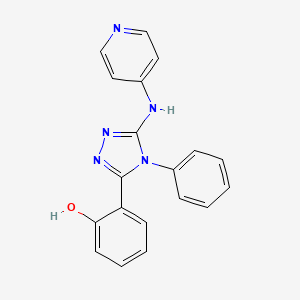
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)
